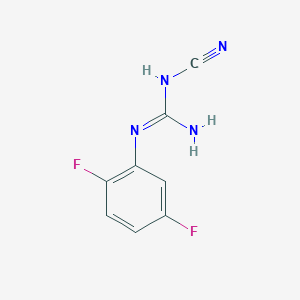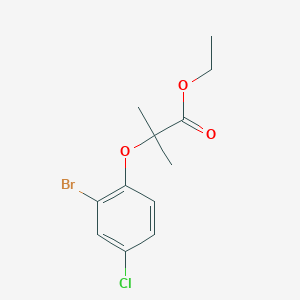![molecular formula C28H24ClNO2 B8531360 1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B8531360.png)
1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a quinoline moiety, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to introduce the acetyl group.
Introduction of the Quinoline Moiety: The next step involves the coupling of the acetylphenyl intermediate with a quinoline derivative, often through a Heck reaction or a similar coupling reaction.
Formation of the Propanol Backbone: The final step involves the reduction of the intermediate to form the propanol backbone, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the quinoline moiety to a dihydroquinoline.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)ethanol: Similar structure but with an ethanol backbone instead of propanol.
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)butanol: Similar structure but with a butanol backbone instead of propanol.
Uniqueness
3-(2-Acetylphenyl)-1®-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H24ClNO2 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone |
InChI |
InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3/t28-/m1/s1 |
InChI-Schlüssel |
NZSTWJFMJOWIJY-MUUNZHRXSA-N |
Isomerische SMILES |
CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-[1-(4-methoxycarbonylphenyl)triazol-4-yl]-5-methylindazole-1-carboxylate](/img/structure/B8531282.png)





![N,N-dimethyl-2-(6H-thieno[2,3-b]pyrrol-4-yl]acetamide](/img/structure/B8531325.png)

![N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide](/img/structure/B8531336.png)
![6-Dodecylthieno[2,3-C]pyridin-6-ium bromide](/img/structure/B8531339.png)
![3',5'-Dimethoxy-3,6-dihydro[1,1'-biphenyl]-2(1H)-one](/img/structure/B8531346.png)


